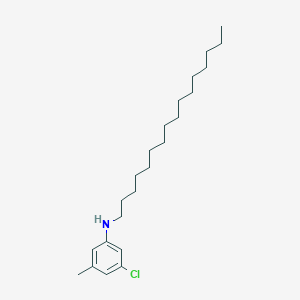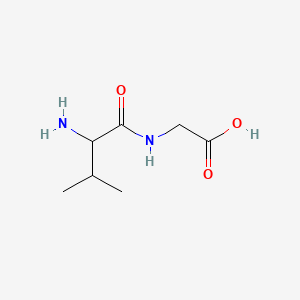
(4-phenylphenyl) N-(4-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-phenylphenyl) N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C19H14N2O4. It consists of a carbamate group attached to a 4-phenylphenyl and a 4-nitrophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylphenyl) N-(4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction between 4-nitrophenylchloroformate and 4-phenylphenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-phenylphenyl) N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The phenyl rings can undergo oxidation reactions, although these are less common due to the stability of the aromatic system.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-aminophenyl N-(4-aminophenyl)carbamate.
Substitution: Depending on the nucleophile, products can include substituted carbamates.
Oxidation: Oxidized aromatic compounds, though less common.
科学的研究の応用
(4-phenylphenyl) N-(4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex carbamate derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (4-phenylphenyl) N-(4-nitrophenyl)carbamate involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The carbamate group can form hydrogen bonds with biological macromolecules, influencing their activity. The aromatic rings provide hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
4-nitrophenyl N-phenylcarbamate: Similar structure but lacks the additional phenyl group.
4-aminophenyl N-(4-nitrophenyl)carbamate: Similar but with an amino group instead of a phenyl group.
4-phenylphenyl N-phenylcarbamate: Similar but lacks the nitro group.
Uniqueness
(4-phenylphenyl) N-(4-nitrophenyl)carbamate is unique due to the presence of both a nitro group and a phenyl group attached to the carbamate. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
特性
CAS番号 |
122861-80-7 |
|---|---|
分子式 |
C19H14N2O4 |
分子量 |
334.3 g/mol |
IUPAC名 |
(4-phenylphenyl) N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C19H14N2O4/c22-19(20-16-8-10-17(11-9-16)21(23)24)25-18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13H,(H,20,22) |
InChIキー |
NVQXCEGPGWMJTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)

![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)


![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)








